Product packaging for 3-Hydroxyhexanoate(Cat. No.:)

3-Hydroxyhexanoate

Cat. No.: B1247844
M. Wt: 131.15 g/mol
InChI Key: HPMGFDVTYHWBAG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of 3-Hydroxyhexanoate in Cellular Biochemistry

This compound, also known as 3-hydroxycaproic acid, is a medium-chain length hydroxy fatty acid that plays a role in various cellular metabolic processes. hmdb.ca It is a 6-carbon molecule with a hydroxyl group on the third carbon. In biological systems, it primarily exists as (R)-3-hydroxyhexanoate. hmdb.ca This compound is a key intermediate in fatty acid metabolism and is found across different domains of life, from bacteria to eukaryotes, including humans. hmdb.ca

Significance of this compound as a Metabolite and Intermediary Compound

As a primary metabolite, this compound is directly involved in the normal growth, development, and reproduction of an organism. hmdb.ca Its main significance lies in its role as a monomer unit for the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage compounds. frontiersin.orgnih.govresearchgate.net Specifically, this compound is a medium-chain-length (MCL) monomer. frontiersin.org The incorporation of this compound into PHA polymers, such as in poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)), significantly influences the material properties of the resulting bioplastic, imparting greater flexibility and elasticity compared to homopolymers like poly(3-hydroxybutyrate) (P(3HB)). frontiersin.orgmdpi.com

Overview of Canonical Metabolic Pathways Involving this compound

The primary metabolic pathways involving this compound are fatty acid β-oxidation and PHA biosynthesis. frontiersin.orgnih.gov In the context of PHA production from fatty acids, the β-oxidation pathway is a crucial source of 3-hydroxyacyl-CoA precursors. frontiersin.org When fatty acids are supplied as a carbon source, they are converted to their acyl-CoA derivatives. frontiersin.org Through a series of enzymatic reactions involving acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase, intermediates are formed that can be channeled into PHA synthesis. frontiersin.org Specifically, (R)-specific enoyl-CoA hydratases can convert intermediates of the β-oxidation pathway into (R)-3-hydroxyacyl-CoAs, which are the direct precursors for PHA synthase. frontiersin.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11O3- B1247844 3-Hydroxyhexanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11O3-

Molecular Weight

131.15 g/mol

IUPAC Name

3-hydroxyhexanoate

InChI

InChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/p-1

InChI Key

HPMGFDVTYHWBAG-UHFFFAOYSA-M

SMILES

CCCC(CC(=O)[O-])O

Canonical SMILES

CCCC(CC(=O)[O-])O

Synonyms

3-hydroxycaproic acid
3-hydroxyhexanoate
3-hydroxyhexanoic acid

Origin of Product

United States

Metabolic Pathways and Enzymology of 3 Hydroxyhexanoate

Biosynthesis of (R)-3-Hydroxyhexanoyl-CoA

The formation of (R)-3-hydroxyhexanoyl-CoA, a key precursor for the production of certain biopolymers, occurs through the integration of several metabolic routes, primarily the fatty acid β-oxidation and de novo fatty acid synthesis pathways.

Integration within Fatty Acid β-Oxidation Pathways

The fatty acid β-oxidation cycle is a major catabolic process that breaks down fatty acids to generate energy. wikipedia.orgaocs.org However, this pathway can also serve as a source of precursors for biosynthesis. In the context of (R)-3-hydroxyhexanoyl-CoA synthesis, intermediates of the β-oxidation of longer-chain fatty acids, such as hexanoyl-CoA, are diverted. reactome.org Specifically, the intermediate trans-2-enoyl-CoA, which is formed during the breakdown of fatty acids, can be channeled into the synthesis of (R)-3-hydroxyacyl-CoAs. nih.govoup.com This integration provides a direct link between fatty acid degradation and the production of building blocks for biopolymers. mit.edu

In some bacteria, like Aeromonas caviae, the C6 monomer (R)-3-hydroxyhexanoyl-CoA is supplied by channeling intermediates from the β-oxidation of 2-hexenoyl-CoA. frontiersin.orgfrontiersin.org This process is crucial for the synthesis of copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] from fatty acids. frontiersin.orgfrontiersin.org

Contribution from De Novo Fatty Acid Synthesis Pathways

De novo fatty acid synthesis is the primary anabolic pathway for building fatty acids from acetyl-CoA. libretexts.org This pathway can also be engineered to produce (R)-3-hydroxyhexanoyl-CoA. In this route, acetyl-CoA is elongated through a series of reactions to form longer-chain acyl-CoAs. frontiersin.org An artificial reverse β-oxidation pathway can be established where acetyl-CoA is converted to 2-hexenoyl-CoA, which then serves as a precursor for (R)-3-hydroxyhexanoyl-CoA. frontiersin.orgfrontiersin.org This engineered pathway allows for the synthesis of 3-hydroxyhexanoate-containing polymers from structurally unrelated carbon sources like sugars. frontiersin.org

The de novo synthesis pathway involves the conversion of acetyl-CoA to acetoacetyl-CoA, which is then reduced and dehydrated to form crotonyl-CoA. frontiersin.org Crotonyl-CoA can be further elongated to produce butyryl-CoA, a key intermediate that is subsequently converted to 2-hexenoyl-CoA, the direct precursor for (R)-3-hydroxyhexanoyl-CoA formation. frontiersin.orgfrontiersin.org

Enzymatic Steps and Key Enzymes Involved

The biosynthesis of (R)-3-hydroxyhexanoyl-CoA relies on the coordinated action of several key enzymes. These enzymes catalyze specific reactions that channel intermediates from central metabolism into the desired product.

β-Ketothiolases are crucial enzymes that catalyze the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, the first committed step in several biosynthetic pathways. tandfonline.comresearchgate.net

PhaA : This is a well-characterized β-ketothiolase involved in the synthesis of polyhydroxyalkanoates (PHAs). nih.govd-nb.info It catalyzes the formation of acetoacetyl-CoA from acetyl-CoA. researchgate.net

BktB : This is another β-ketothiolase that exhibits a broader substrate specificity compared to PhaA. d-nb.infonii.ac.jp BktB can condense acetyl-CoA and butyryl-CoA to form 3-ketohexanoyl-CoA, a direct precursor to 3-hydroxyhexanoyl-CoA. nii.ac.jp This broader specificity is particularly important for the synthesis of copolymers containing this compound units. igem.org BktB has been shown to be more efficient in utilizing 3-ketovaleryl-CoA than PhaA. igem.org

EnzymeGeneFunctionOrganism Example
β-KetothiolasephaACondensation of two acetyl-CoA molecules to form acetoacetyl-CoA. researchgate.netRalstonia eutropha
β-KetothiolasebktBCondensation of acetyl-CoA and butyryl-CoA to form 3-ketohexanoyl-CoA. nii.ac.jpRalstonia eutropha

Acetoacetyl-CoA reductases are responsible for the stereospecific reduction of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. tandfonline.comjmaterenvironsci.com This is a critical step in the synthesis of many PHAs. tandfonline.com

PhaB : This NADPH-dependent enzyme catalyzes the reduction of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. tandfonline.comjmaterenvironsci.com It is a key enzyme in the conventional PHA biosynthesis pathway. frontiersin.org

PhaB1 : In organisms like Cupriavidus necator (formerly Ralstonia eutropha), multiple paralogs of PhaB exist. nih.govd-nb.info PhaB1 is considered the major acetoacetyl-CoA reductase for supplying (R)-3-hydroxybutyryl-CoA for polymerization. d-nb.info While its primary substrate is acetoacetyl-CoA, it can also participate to some extent in the formation of (R)-3-hydroxyhexanoyl-CoA. asm.org

EnzymeGeneFunctionOrganism Example
Acetoacetyl-CoA ReductasephaBReduction of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. tandfonline.comjmaterenvironsci.comRalstonia eutropha
Acetoacetyl-CoA ReductasephaB1Major reductase for (R)-3-hydroxybutyryl-CoA supply; minor role in (R)-3-hydroxyhexanoyl-CoA formation. d-nb.infoasm.orgCupriavidus necator

(R)-specific enoyl-CoA hydratases catalyze the hydration of trans-2-enoyl-CoA intermediates to their corresponding (R)-3-hydroxyacyl-CoA forms. nih.govmit.edu This reaction is a key link between the β-oxidation pathway and PHA biosynthesis. nih.gov

PhaJ : This enzyme, first characterized in Aeromonas caviae (PhaJAc), exhibits (R)-specific hydration activity towards short-chain-length trans-2-enoyl-CoAs, including crotonyl-CoA (C4) and 2-hexenoyl-CoA (C6). nih.gov It plays an essential role in providing (R)-3-hydroxyacyl-CoA monomers from the β-oxidation of fatty acids for copolymer synthesis. nih.govasm.org

PhaJ4 : Found in organisms like Pseudomonas aeruginosa (PhaJ4Pa), this enzyme shows activity towards trans-2-enoyl-CoAs of C6 and longer chain lengths but has no activity towards crotonyl-CoA. frontiersin.org In Ralstonia eutropha, three homologs (PhaJ4aRe, PhaJ4bRe, and PhaJ4cRe) have been identified, with catalytic efficiencies that increase with substrate chain length from C4 to C8. asm.org PhaJ4aRe is a major enzyme supplying (R)-3-hydroxyhexanoyl-CoA through β-oxidation in this organism. asm.org

EnzymeGeneFunctionOrganism ExampleSubstrate Specificity
(R)-Specific Enoyl-CoA HydratasephaJAcHydration of trans-2-enoyl-CoA to (R)-3-hydroxyacyl-CoA. nih.govAeromonas caviaeShort-chain-length (C4-C6) nih.gov
(R)-Specific Enoyl-CoA HydratasephaJ4PaHydration of trans-2-enoyl-CoA to (R)-3-hydroxyacyl-CoA. frontiersin.orgPseudomonas aeruginosaMedium-chain-length (C6 and longer) frontiersin.org
(R)-Specific Enoyl-CoA HydratasephaJ4aReMajor enzyme for (R)-3-hydroxyhexanoyl-CoA supply via β-oxidation. asm.orgRalstonia eutrophaMedium-chain-length (C4-C8) asm.org
3-Hydroxyacyl-CoA Dehydrogenases (e.g., Had)

3-Hydroxyacyl-CoA dehydrogenases (Had) are crucial enzymes in the metabolism of this compound, particularly in pathways engineered for the production of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. wikipedia.orgnih.gov In these pathways, Had enzymes, which are typically NAD(H)-dependent, catalyze the (S)-specific reduction of 3-oxoacyl-CoAs. researchgate.netfrontiersin.org

In engineered strains of Ralstonia eutropha (also known as Cupriavidus necator), Had, along with PaaH1, is one of the two primary NAD(H)-dependent (S)-3-hydroxyacyl-CoA dehydrogenases. researchgate.net These enzymes exhibit broad substrate specificity, with activity towards 3-oxoacyl-CoAs ranging from C4 to C8. researchgate.netfrontiersin.org Specifically, in the synthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], Had is involved in the (S)-specific reduction of 3-oxohexanoyl-CoA. researchgate.netfrontiersin.org This reaction is a key step in the reverse β-oxidation pathway, which ultimately leads to the formation of the (R)-3-hydroxyhexanoyl-CoA monomer required for P(3HB-co-3HHx) synthesis. researchgate.netnih.gov Deletion of the had gene in engineered R. eutropha has been shown to decrease the incorporation of the this compound (3HHx) monomer into the final copolymer, highlighting the enzyme's significant role. researchgate.net

The pathway proceeds with the conversion of acetoacetyl-CoA to (S)-3-hydroxybutyryl-CoA by Had, which is then converted to crotonyl-CoA. frontiersin.orgnih.gov The crotonyl-CoA is subsequently elongated to butyryl-CoA and further to 3-oxohexanoyl-CoA, which is then reduced by Had to (S)-3-hydroxyhexanoyl-CoA. frontiersin.orgfrontiersin.org This demonstrates the enzyme's broad substrate utility. frontiersin.orgnih.gov

Crotonases (e.g., Crt2)

Crotonases, or (S)-specific enoyl-CoA hydratases like Crt2, are another class of enzymes essential for the biosynthesis of this compound-containing copolymers. frontiersin.orgnih.gov In R. eutropha, the crotonase Crt2 (H16_A3307) works in concert with Had. researchgate.net Following the Had-catalyzed reduction of acetoacetyl-CoA to (S)-3-hydroxybutyryl-CoA, Crt2 facilitates the conversion of this intermediate to crotonyl-CoA. frontiersin.orgnih.gov

The significance of Crt2 extends to the elongation phase of the pathway. After (S)-3-hydroxyhexanoyl-CoA is formed via the action of Had, Crt2 catalyzes its conversion to 2-hexenoyl-CoA. frontiersin.orgfrontiersin.org This product is then hydrated by (R)-specific enoyl-CoA hydratase (PhaJ) to yield (R)-3-hydroxyhexanoyl-CoA, the direct precursor for incorporation into the P(3HB-co-3HHx) polymer. frontiersin.orgfrontiersin.org The combined action of Had and Crt2 is part of an (S)-specific pathway that generates crotonyl-CoA from acetoacetyl-CoA. frontiersin.orgnih.gov Overexpression of Crt2 in a modified C. necator strain has been shown to increase the production of P(3HB-co-3HHx), confirming its role in the synthesis of the this compound monomer. researchgate.net

Crotonyl-CoA Carboxylase/Reductase (Ccr) and Ethylmalonyl-CoA Decarboxylase (Emd)

The enzyme combination of crotonyl-CoA carboxylase/reductase (Ccr) and ethylmalonyl-CoA decarboxylase (Emd) represents a key innovation in engineering pathways for P(3HB-co-3HHx) synthesis from structurally unrelated carbon sources like sugars. frontiersin.orgnih.govnih.gov This enzymatic duo provides an alternative and efficient route for the formation of butyryl-CoA, a critical precursor for the this compound monomer. frontiersin.orgnih.govd-nb.info

Ccr, often derived from Methylorubrum extorquens, is a bifunctional enzyme that catalyzes the NADPH-dependent reduction of crotonyl-CoA to either butyryl-CoA or ethylmalonyl-CoA through reductive carboxylation. frontiersin.orgnih.gov The ethylmalonyl-CoA is then converted to butyryl-CoA by Emd, an enzyme sourced from organisms like Mus musculus. frontiersin.orgnih.govd-nb.info This Ccr-Emd system effectively drives the formation of butyryl-CoA from crotonyl-CoA. nih.govmdpi.com The resulting butyryl-CoA is then elongated with an additional acetyl-CoA molecule to form C6 intermediates, which are subsequently converted into (R)-3-hydroxyhexanoyl-CoA. frontiersin.orgnih.gov The introduction of the Ccr-Emd system into Escherichia coli and R. eutropha has successfully enabled the production of P(3HB-co-3HHx) from glucose. nih.govresearchgate.net

Subcellular Localization of Biosynthetic Enzymes and Pathways

The synthesis of polyhydroxyalkanoates, including those containing this compound, occurs within the cytoplasm of bacterial cells, where the necessary enzymes and substrates are located. ugr.es PHAs are accumulated as insoluble granules within the cytoplasm. aocs.org Studies using fluorescently-labeled proteins have shown that these emerging PHA granules are often found near the cell poles and the cytoplasmic membrane. aocs.org

In the context of producing PHAs in transgenic plants, the subcellular localization of the biosynthetic pathway is a critical factor for achieving high yields. ugr.es Plant cells are highly compartmentalized, and the concentration of the primary precursor, acetyl-CoA, varies between compartments. ugr.es The plastid is considered the most efficient compartment for PHA synthesis in plants due to its high flux of carbon through acetyl-CoA. ugr.es Consequently, the genes for the biosynthetic enzymes are targeted to the plastids. ugr.es Other compartments like the cytoplasm and peroxisomes have also been explored for PHA synthesis. youtube.com The cytoplasm naturally contains the first enzyme of the common PHB synthesis pathway, β-ketothiolase. youtube.com Peroxisomes are the site of fatty acid β-oxidation, which can provide precursors for PHA synthesis, and also contain necessary reducing agents like NADH and NADPH. youtube.com

Interconversion and Fate of this compound

Relationship with Acetyl-CoA Pool

The biosynthesis of this compound is intricately linked to the central metabolic pool of acetyl-CoA. mdpi.comencyclopedia.pub Acetyl-CoA serves as the fundamental building block for the synthesis of the this compound monomer. nih.gov In engineered pathways, three molecules of acetyl-CoA are ultimately required to form one monomer of (R)-3-hydroxyhexanoyl-CoA. frontiersin.orgnih.gov

The process begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. frontiersin.orgasm.org This is a common starting point for many PHA biosynthesis pathways. aocs.orgmdpi.com The subsequent enzymatic steps, involving enzymes like Had, Crt2, Ccr, and Emd, convert acetoacetyl-CoA into the elongated C6 precursor of this compound. nih.govfrontiersin.org The availability of acetyl-CoA, therefore, directly influences the rate of this compound precursor synthesis. mdpi.comencyclopedia.pub In microorganisms, when central carbon metabolism generates an excess of acetyl-CoA beyond what is needed for growth, the flux can be directed towards PHA synthesis. mdpi.comnih.gov Conversely, factors that reduce the intracellular acetyl-CoA pool, such as its utilization by other pathways, can be detrimental to PHA production. acs.org

Potential for Catabolism and Energy Generation

Polyhydroxyalkanoates, including polymers containing this compound, serve as intracellular carbon and energy storage materials for microorganisms. wikipedia.orgaocs.orgmdpi.com When external carbon sources become limited, bacteria can depolymerize these storage granules to generate carbon and energy for survival. aocs.org The stored polymer is broken down into its constituent hydroxyalkanoate monomers.

In the case of this compound, its catabolism would likely proceed through the β-oxidation pathway. mdpi.commdpi.com This metabolic route breaks down fatty acids and, in this case, hydroxyalkanoates, into acetyl-CoA units. frontiersin.orgtandfonline.com The resulting acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH2), which are subsequently used in the electron transport chain to produce ATP, the main energy currency of the cell. mdpi.com Therefore, the stored this compound can be efficiently converted into metabolic energy when required by the cell. This function as an energy reserve is a primary physiological role of PHAs in their native producers. nih.gov

Integration into Broader Metabolic Networks

The metabolism of this compound (3HHx) is intricately linked with several central metabolic networks within microorganisms. These connections are crucial for the synthesis of its activated form, (R)-3-hydroxyhexanoyl-CoA, which serves as a monomer for the production of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters. nih.govresearchgate.net The primary metabolic pathways that intersect with 3HHx metabolism include fatty acid β-oxidation, fatty acid de novo synthesis, and central carbon metabolism.

The integration of 3HHx into these networks is primarily facilitated by a series of key enzymes that channel intermediates from core metabolism towards the synthesis of (R)-3-hydroxyhexanoyl-CoA. This precursor is then polymerized along with other hydroxyacyl-CoAs, such as (R)-3-hydroxybutyryl-CoA, by PHA synthase (PhaC) to form copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)). nih.govfrontiersin.org

Connection to Fatty Acid β-Oxidation:

The fatty acid β-oxidation pathway is a major route for the generation of (R)-3-hydroxyhexanoyl-CoA, especially when fatty acids are used as the carbon source. frontiersin.orgmdpi.com In this pathway, fatty acids are broken down into two-carbon acetyl-CoA units. An important intermediate in this process is (S)-3-hydroxyacyl-CoA. frontiersin.org The key enzyme that links β-oxidation to 3HHx metabolism is (R)-specific enoyl-CoA hydratase (PhaJ). frontiersin.orgasm.org PhaJ catalyzes the conversion of an enoyl-CoA intermediate from the β-oxidation cycle, specifically 2-hexenoyl-CoA, into (R)-3-hydroxyhexanoyl-CoA. frontiersin.orgfrontiersin.org This stereospecific conversion is critical because PHA synthases typically have a high specificity for the (R)-enantiomer of 3-hydroxyacyl-CoAs. frontiersin.org

Overexpression of the phaJ gene has been shown to be an effective strategy for increasing the incorporation of 3HHx units into PHAs. oup.com Additionally, the enzyme 3-ketoacyl-CoA thiolase (FadA) is involved in the final step of the β-oxidation cycle, cleaving 3-ketoacyl-CoA. frontiersin.org Manipulation of this pathway, for instance, by inhibiting competing steps, can further enhance the flux towards (R)-3-hydroxyhexanoyl-CoA.

Link with Fatty Acid De Novo Synthesis:

When sugars are the primary carbon source, the de novo fatty acid synthesis pathway can be engineered to produce the necessary precursors for 3HHx. frontiersin.org This pathway begins with acetyl-CoA, which is carboxylated to malonyl-CoA. Through a series of condensation and reduction reactions, the carbon chain is elongated. nih.gov An engineered pathway can divert intermediates from this process towards the formation of (R)-3-hydroxyhexanoyl-CoA. For example, the intermediate 3-oxohexanoyl-CoA can be reduced to (R)-3-hydroxyhexanoyl-CoA. frontiersin.org

Integration with Central Carbon Metabolism:

Central carbon metabolism, which includes glycolysis and the tricarboxylic acid (TCA) cycle, provides the fundamental building block, acetyl-CoA, for both fatty acid synthesis and the direct synthesis of PHA precursors. researchgate.netcreative-proteomics.com Glucose and other sugars are catabolized through glycolysis to pyruvate, which is then decarboxylated to acetyl-CoA. frontiersin.orgcreative-proteomics.com This acetyl-CoA can then enter various pathways leading to the formation of this compound precursors.

In some engineered pathways, acetyl-CoA is first converted to acetoacetyl-CoA by β-ketothiolase (PhaA). frontiersin.orgnih.gov Through a series of subsequent enzymatic reactions, including condensations and reductions, the four-carbon acetoacetyl-CoA can be elongated to the six-carbon precursor of this compound. frontiersin.orgbohrium.com This demonstrates a direct link between the central carbon pool and the synthesis of the 3HHx monomer.

The following table summarizes the key enzymes and metabolic pathways that integrate to facilitate the production of (R)-3-hydroxyhexanoyl-CoA for PHA synthesis.

Table of Compounds

Cellular and Molecular Functions of 3 Hydroxyhexanoate

Role as an Intermediate Metabolite

3-Hydroxyhexanoate (3HHx) is a crucial intermediate in the metabolic pathways of various organisms, particularly in the biosynthesis of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters produced by bacteria as intracellular carbon and energy storage materials. frontiersin.orgasm.org The copolyester poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)) is of particular interest due to its flexible properties, which are conferred by the inclusion of the 3HHx monomer. frontiersin.orgmdpi.com

The incorporation of 3HHx into the PHA polymer is influenced by the substrate specificity of the enzymes involved in the biosynthetic pathway. For example, the PHA synthase from A. caviae has a broad substrate specificity that allows for the polymerization of (R)-3-hydroxyacyl-CoAs with carbon chain lengths from C4 to C6. frontiersin.org The concentration of 3HHx in the final copolymer can be modulated by engineering the metabolic pathways, such as by introducing specific enzymes like (R)-specific enoyl-CoA hydratases (PhaJ). nih.gov

Potential Signaling Functions of this compound and its CoA-Esters

While the role of this compound as a metabolic intermediate is well-established, its potential signaling functions are an emerging area of research. Drawing parallels with other short-chain hydroxy fatty acids, it is plausible that 3HHx and its CoA-ester exert regulatory effects within the cell.

Mechanistic Basis for Signaling (e.g., receptor interaction, enzyme modulation)

The precise mechanisms by which this compound or its CoA-ester might signal are not yet fully elucidated. However, based on the behavior of structurally related molecules, several possibilities can be hypothesized. These include interactions with specific cell surface or intracellular receptors and the modulation of enzyme activities. For instance, the well-studied ketone body, 3-hydroxybutyrate (B1226725), is known to be a ligand for cell surface receptors like HCAR2 and FFAR3. mdpi.com It is conceivable that this compound, with its longer acyl chain, could interact with a similar or distinct set of receptors to initiate intracellular signaling cascades.

Furthermore, acyl-CoAs are known to be allosteric regulators of various enzymes involved in metabolism. (S)-3-Hydroxyhexanoyl-CoA is a known human, mouse, and E. coli metabolite, indicating its presence and potential for interaction within cellular metabolic networks. nih.gov It is plausible that 3-hydroxyhexanoyl-CoA could modulate the activity of enzymes central to energy metabolism, thereby influencing cellular fuel selection and energy status.

Comparison with Known Signaling Roles of Related Hydroxyacyl-CoAs (e.g., 3-Hydroxybutyrate)

A comparison with 3-hydroxybutyrate (3-HB) provides a valuable framework for understanding the potential signaling roles of this compound. 3-HB is not only an energy substrate but also a signaling molecule that can influence gene expression, lipid metabolism, and neuronal function. nih.gov A key signaling function of 3-HB is its ability to inhibit histone deacetylases (HDACs), leading to epigenetic regulation of gene expression. nih.gov

Given the structural similarity, it is hypothesized that this compound could also possess HDAC inhibitory activity. The longer carbon chain of 3HHx might influence its potency and specificity for different HDAC isoforms. Furthermore, 3-HB is known to bind to specific G-protein coupled receptors, such as HCAR2, to regulate lipolysis in adipocytes. mdpi.comnih.gov It is an open question whether this compound can also interact with such receptors, potentially with different affinity or leading to distinct downstream effects.

Feature3-Hydroxybutyrate (3-HB)This compound (3HHx) (Hypothetical/Analogous)
Receptor Interaction Ligand for HCAR2 and FFAR3, regulating lipolysis. mdpi.comnih.govMay interact with similar or distinct receptors.
Enzyme Modulation Inhibits histone deacetylases (HDACs). nih.govPotentially inhibits HDACs, possibly with different specificity.
Metabolic Regulation Regulates its own production, preventing ketoacidosis. nih.govMay influence fatty acid metabolism and energy homeostasis.

Involvement in Cellular Energy Homeostasis and Substrate Utilization

As an intermediate in fatty acid metabolism, this compound is intrinsically linked to cellular energy homeostasis. mdpi.com The biosynthesis and degradation of PHAs containing 3HHx represent a mechanism for cells to store and mobilize carbon and energy. frontiersin.orgnih.gov Under conditions of nutrient limitation, bacteria accumulate P(3HB-co-3HHx) as intracellular granules, which can be broken down to provide energy and carbon skeletons when external resources are scarce. frontiersin.orgnih.gov

The utilization of different carbon sources for the production of P(3HB-co-3HHx) highlights the metabolic flexibility of the producing organisms and the role of 3HHx in substrate utilization. For example, engineered bacteria can produce this copolymer from diverse feedstocks such as sugars, fatty acids, and even CO2. frontiersin.orgmdpi.com This demonstrates the integration of the 3HHx biosynthetic pathway with central carbon metabolism. The ratio of 3-hydroxybutyrate to this compound in the copolymer can be influenced by the carbon source and the specific metabolic pathways that are active, reflecting the cell's strategy for partitioning carbon and energy. nih.govresearchgate.net

Influence on Gene Expression and Epigenetic Regulation (Hypothetical or Analogous)

While direct evidence for the influence of this compound on gene expression and epigenetic regulation is currently limited, analogies with other short-chain fatty acids and hydroxy fatty acids suggest a high probability of such roles.

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. biomodal.comwikipedia.org These modifications can be influenced by metabolic intermediates, linking the metabolic state of the cell to its gene expression program.

Drawing a parallel to 3-hydroxybutyrate, which is a known inhibitor of histone deacetylases (HDACs), it is plausible that this compound could also modulate histone acetylation levels. nih.gov Histone acetylation is generally associated with a more open chromatin structure, facilitating gene transcription. animbiosci.orgresearchgate.net By potentially inhibiting HDACs, this compound could lead to increased histone acetylation and thereby influence the expression of a wide range of genes. The specific genes affected would likely depend on the cellular context and the specific HDACs inhibited.

Regulation of 3 Hydroxyhexanoate Metabolism

Transcriptional and Translational Control of Related Enzymes

The synthesis of 3-hydroxyhexanoate is intricately linked to the expression of genes within the polyhydroxyalkanoate (PHA) metabolic pathway. This regulation occurs at both the transcriptional and translational levels, ensuring that the production of PHA monomers, including 3HHx, is tightly coordinated with the cell's physiological state.

At the transcriptional level, the expression of key enzymatic genes is governed by a variety of specific and global regulatory proteins. The pha gene clusters, which encode the core enzymes for PHA synthesis, are often under the control of dedicated regulators. mdpi.com For instance, in many PHA-producing bacteria, a repressor protein known as PhaR regulates the expression of the phaP gene, which codes for phasin (B1169946), a protein associated with PHA granules. nih.govnih.gov The PhaR protein binds to the promoter regions of phaP and its own gene, phaR, repressing their transcription. nih.gov This repression is lifted when PhaR binds to nascent PHA chains, creating a feedback loop that links gene expression to polymer synthesis. nih.govresearchgate.net In some Pseudomonas species, another regulator, PhaD, acts as a transcriptional activator, positively influencing the synthesis of medium-chain-length PHAs, which include 3HHx monomers. frontiersin.org

Translational control adds another layer of regulation. In Pseudomonas putida, post-transcriptional regulation involving small non-coding RNAs (sRNAs) and RNA-binding proteins like Hfq and Crc (Catabolite Repression Control) has been identified. mdpi.com This complex can affect the stability and translation of messenger RNAs (mRNAs) for key enzymes, modulating the metabolic flux towards PHA synthesis in response to the availability and type of carbon source. mdpi.com The expression of genes like phaC1 (PHA synthase) can be inhibited at the translational level, thereby reducing the amount of polymer synthesized. mdpi.com

Fine-tuning the expression of specific enzymes is a key strategy for controlling the monomer composition of PHA. By placing the R-specific enoyl-CoA hydratase gene (phaJ), which is crucial for supplying (R)-3-hydroxyacyl-CoA precursors from the β-oxidation pathway, under the control of different promoters and ribosome binding sites, researchers can precisely modulate the incorporation of the 3HHx monomer into the final polymer. researchgate.net

Table 1: Key Transcriptional and Translational Regulators of this compound-Related Enzymes A summary of key regulatory elements and their documented roles in controlling the metabolic pathways associated with this compound synthesis.

RegulatorTypeOrganism(s)FunctionReference(s)
PhaR Transcriptional RepressorParacoccus denitrificans, Cupriavidus necatorRepresses transcription of phasin (phaP) and its own gene. Repression is relieved by binding to PHA. nih.govnih.gov
PhaD Transcriptional ActivatorPseudomonas putida, P. aeruginosaPositively regulates the synthesis of medium-chain-length PHAs. frontiersin.org
RpoN (σ⁵⁴) Global Sigma FactorPseudomonas aeruginosaRequired for the expression of genes involved in PHA metabolism from specific carbon sources. frontiersin.org
Crc/Hfq/sRNAs Post-transcriptional Regulatory ComplexPseudomonas putidaModulates translation of pha gene mRNAs in response to carbon catabolite repression. mdpi.com

Allosteric Regulation and Post-Translational Modifications of Key Enzymes

Beyond genetic controls, the activity of enzymes central to this compound metabolism is rapidly modulated by allosteric regulation and post-translational modifications (PTMs). These mechanisms allow for immediate adjustments to metabolic flux in response to changing cellular conditions.

Allosteric regulation involves the binding of an effector molecule to a site on the enzyme distinct from the active site, known as the allosteric site. wikipedia.orgkhanacademy.org This binding induces a conformational change that either activates or inhibits the enzyme's catalytic activity. libretexts.org One of the earliest described control mechanisms in the related poly-3-hydroxybutyrate (PHB) synthesis pathway is the allosteric inhibition of the β-ketothiolase enzyme. frontiersin.org This enzyme catalyzes the condensation of two acetyl-CoA molecules, the first step in PHB synthesis. While specific allosteric regulators for enzymes directly in the 3HHx monomer supply pathway are less characterized, it is a common regulatory strategy in metabolic networks to control flux and prevent the over-accumulation of intermediates. rsc.orgnumberanalytics.com For example, the enzyme phosphofructokinase, a key player in glycolysis, is allosterically inhibited by high levels of ATP, signaling that the cell has sufficient energy. wikipedia.org

Post-translational modifications (PTMs) are covalent alterations to proteins after their synthesis, providing another layer of functional control. thermofisher.com These modifications, which include phosphorylation, acetylation, and ubiquitination, can alter an enzyme's activity, stability, or cellular location. nih.govnih.gov

Phosphorylation : This reversible process, catalyzed by kinases and phosphatases, acts as a molecular switch. abcam.com The addition of a phosphate (B84403) group can dramatically change an enzyme's activity. In the broader context of cellular metabolism, many enzymes are regulated this way. For instance, several enzymes in the cholesterol synthesis pathway, which shares precursors with some microbial pathways, are controlled by phosphorylation. nih.gov

Acetylation : The addition of an acetyl group, typically to a lysine (B10760008) residue, is another key PTM. nih.gov In Salmonella enterica, lysine acetylation has been shown to coordinate central metabolic pathways, including carbon utilization. nih.gov The activity of 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2), an enzyme in the related ketogenesis pathway, is regulated by both succinylation and acetylation. nih.gov

While the direct PTM landscape for the specific enzymes of 3HHx synthesis, such as the various fatty acid β-oxidation enzymes or the PHA synthase itself, is an area requiring further research, these established regulatory mechanisms are fundamental to metabolic control and are likely to play a role. nih.gov

Table 2: Common Post-Translational Modifications Regulating Metabolic Enzymes A description of major PTMs and their general impact on enzyme function within metabolic pathways.

ModificationDescriptionGeneral Effect on Enzyme FunctionReference(s)
Phosphorylation Reversible addition of a phosphate group to serine, threonine, or tyrosine residues.Acts as a molecular switch, rapidly activating or inactivating the enzyme. nih.govabcam.com
Acetylation Addition of an acetyl group to a lysine residue.Can alter enzymatic activity and protein stability. nih.govnih.gov
Ubiquitination Covalent attachment of ubiquitin protein.Typically targets the enzyme for degradation by the proteasome, providing a means of rapid removal. thermofisher.comnih.gov

Hormonal and Nutritional Influences on this compound Levels

The production of this compound in microorganisms is profoundly influenced by the nutritional environment. Hormonal control, a primary regulatory system in multicellular organisms, is not a recognized mechanism for directing bacterial metabolism in this context. muni.cz Instead, microbial cells respond directly to nutrient availability, which dictates the metabolic flux towards storage compounds like PHAs.

The synthesis of PHAs, including those containing 3HHx, is typically triggered by a state of nutritional imbalance. frontiersin.org This condition is most often characterized by an excess of a carbon source while another essential nutrient, such as nitrogen, phosphorus, or oxygen, is limited. frontiersin.orgresearchgate.net This metabolic shift redirects carbon that would otherwise be used for growth towards the synthesis and accumulation of PHA granules. mdpi.com

The specific type of carbon source provided is a critical determinant of the resulting PHA composition. To produce copolymers containing the six-carbon 3HHx monomer, the feedstock often consists of structurally related medium- or long-chain fatty acids. frontiersin.org These fatty acids are catabolized via the β-oxidation pathway, which naturally generates the (R)-3-hydroxyacyl-CoA precursors, including (R)-3-hydroxyhexanoyl-CoA, that are polymerized by PHA synthase. frontiersin.org Common carbon sources used for this purpose include plant oils (such as palm oil and olive oil), dodecanoate, and even waste oils. jmb.or.krresearchgate.netmdpi.com In engineered strains of bacteria like Cupriavidus necator, it is also possible to produce P(3HB-co-3HHx) from unrelated carbon sources like sugars or CO2 by introducing specific biosynthetic pathways. nih.govnih.govnih.gov

Table 3: Influence of Nutritional Conditions on P(3HB-co-3HHx) Production Selected research findings demonstrating how carbon source and C/N ratio affect the accumulation and composition of PHA containing the this compound monomer in Cupriavidus necator.

Carbon SourceC/N RatioCell Dry Mass (g/L)PHA Content (% of CDM)3HHx Mole Fraction (%)Reference
Egg Yolk Oil56.8330.641.2 jmb.or.kr
Egg Yolk Oil208.3940.428.5 jmb.or.kr
Egg Yolk Oil804.9849.220.2 jmb.or.kr
Palm Kernel OilN/A~5.7~875 researchgate.net
Fructose (engineered strain)N/A7.974.310.9 mdpi.com
CO2 (engineered strain)N/A3.963.814.0 mdpi.com

Feedback Mechanisms in this compound Production

Feedback mechanisms are crucial for maintaining metabolic homeostasis, preventing the wasteful overproduction of metabolites and the accumulation of potentially toxic intermediates. numberanalytics.com In the context of this compound synthesis, several feedback loops have been identified that regulate the pathway at both the enzymatic and transcriptional levels.

A key example of feedback regulation occurs within the metabolic pathway itself, linking the β-oxidation cycle to PHA synthesis. In engineered Aeromonas hydrophila, the enzyme (R)-specific enoyl-CoA hydratase (PhaJ) channels intermediates from β-oxidation towards the formation of (R)-3-hydroxyhexanoyl-CoA (3HHx-CoA). oup.com The concentration of this product is thought to exert feedback inhibition on the PhaJ enzyme. When the activity of the downstream enzyme, PHA synthase (PhaC), is high, 3HHx-CoA is rapidly polymerized, leading to a lower intracellular concentration of the monomer. This reduction in the 3HHx-CoA pool weakens the feedback inhibition on PhaJ, allowing it to "pull" a greater proportion of six-carbon intermediates from the β-oxidation cycle into the PHA synthesis pathway. oup.com This mechanism demonstrates how the activity of one enzyme can create a feedback signal that modulates the activity of an upstream enzyme.

Another well-defined feedback mechanism involves the transcriptional repressor PhaR. As described previously, PhaR controls the expression of phasin proteins (encoded by phaP), which are essential for the proper formation and stability of PHA granules. nih.govresearchgate.net The regulatory circuit operates as follows:

In the absence of PHA, free PhaR protein binds to the promoter region of the phaP gene, repressing its transcription. researchgate.net

When conditions favor PHA synthesis, nascent polymer chains begin to form. PhaR has a high affinity for these PHA granules and binds to their surface. nih.gov

The sequestration of PhaR on the granules releases its repressive effect on the phaP promoter, leading to the expression of phasin proteins. nih.gov

As phasin levels increase, these proteins progressively coat the PHA granules, eventually displacing the bound PhaR. researchgate.net

The increase in free, unbound PhaR in the cytoplasm allows it to once again bind to the phaP promoter and inhibit transcription, thus completing the feedback loop. researchgate.net

This elegant system ensures that the production of granule-associated proteins is directly proportional to the amount of polymer being synthesized, representing a sophisticated form of feedback control that links metabolic activity directly to gene expression. nih.govresearchgate.net

Role of 3 Hydroxyhexanoate in Metabolic Dysregulation and Pathophysiology: Mechanistic Studies

Altered 3-Hydroxyhexanoate Metabolism in Disease Models

The study of this compound in various disease models has begun to shed light on its potential as a biomarker and a mediator of pathophysiology. Alterations in the levels of this metabolite are increasingly being linked to specific disease states, particularly in the context of cancer.

Investigations in Cancer Metabolism and Progression (e.g., Endometrial Cancer)

Recent research has brought the role of this compound in cancer metabolism to the forefront, with a particular focus on uterine corpus endometrial carcinoma (UCEC). nih.govresearchgate.net Mendelian randomization studies have provided strong evidence for a causal relationship between elevated levels of this compound and an increased risk of UCEC. nih.govarchivesofmedicalscience.com This suggests that this metabolite may play a detrimental role in the pathogenesis of the disease. nih.gov

Cancer cells exhibit altered metabolic pathways to support their rapid growth and proliferation, and the reliance on specific nutrients for energy is a key feature. nih.gov As an intermediate of fatty acid β-oxidation, this compound is central to this energy production process. nih.gov Dysregulation in its metabolism could therefore directly impact the energy supply available to cancer cells, potentially influencing their growth and progression. nih.gov While research has explored the levels of this compound in the plasma of patients with other cancers, such as breast cancer, to assess its potential as a biomarker, further investigation is needed to establish a definitive link. nih.govarchivesofmedicalscience.com

The table below summarizes the key findings from a Mendelian randomization study on the association between circulating metabolites and UCEC.

MetaboliteAssociation with UCEC
This compoundPositive
33 other metabolitesPositive
29 other metabolitesNegative

This data is based on a Mendelian randomization analysis which identified metabolites associated with UCEC. nih.gov

Interplay with Fatty Acid Transport into Mitochondria

The function of this compound is intrinsically linked to the process of fatty acid transport into the mitochondria for β-oxidation. nih.govarchivesofmedicalscience.com This transport is a critical step in cellular energy metabolism, involving a series of enzymatic reactions to move fatty acids from the cytoplasm into the mitochondrial matrix where they can be broken down to produce ATP. mdpi.comencyclopedia.pub

The process begins with the activation of fatty acids to acyl-CoA derivatives in the cytoplasm. mdpi.com These are then transported across the mitochondrial inner membrane via the carnitine shuttle system. encyclopedia.pubresearchgate.net Once inside the mitochondrial matrix, the fatty acyl-CoA undergoes β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. mdpi.com this compound is an intermediate product in this pathway. nih.gov Therefore, any alterations in the efficiency of fatty acid transport or the subsequent β-oxidation spiral can directly impact the levels of this compound.

Mediating Roles with Specific Proteins (e.g., CSF1)

A significant finding in the study of this compound's role in endometrial cancer is its interaction with Colony Stimulating Factor 1 (CSF1). nih.govarchivesofmedicalscience.com Mendelian randomization studies have not only identified a causal link between this compound and UCEC but have also pinpointed CSF1 as a mediator in this relationship. nih.govarchivesofmedicalscience.com

CSF1 is a cytokine that plays a crucial role in the proliferation, differentiation, and survival of macrophages. nih.gov In the context of cancer, CSF1 can influence the tumor microenvironment by recruiting tumor-associated macrophages (TAMs), which can promote tumor growth and progression. researchgate.net The research indicates a negative causal link between this compound and CSF1, suggesting that higher levels of this compound are associated with lower levels of CSF1. nih.govresearchgate.netresearchgate.net This seemingly contradictory finding, given the positive association of this compound with UCEC risk, highlights the complexity of the interplay between metabolism and immune signaling in cancer. nih.govarchivesofmedicalscience.com Further investigation into the specific mechanisms of how this compound and CSF1 interact within the tumor microenvironment is necessary to fully understand their combined impact on endometrial cancer. nih.govresearchgate.net

The following table presents the results of a Mendelian randomization analysis examining the relationship between this compound levels and CSF1.

AnalysisOdds Ratio (OR)p-value
MR analysis between this compound level and CSF10.9110.015

This data indicates a statistically significant negative association between this compound levels and CSF1. nih.gov

Studies in Other Metabolic Disorders (by analogy with related metabolites)

While direct research on this compound in a wide range of metabolic disorders is still developing, insights can be drawn from studies of related metabolites, such as 3-hydroxybutyrate (B1226725). 3-hydroxybutyrate is a ketone body that plays a significant role in energy metabolism, particularly during periods of fasting or in conditions like diabetic ketoacidosis. nih.gov Hyperketonemia, characterized by elevated levels of 3-hydroxybutyrate, is a common metabolic disorder in dairy cows and is associated with various health and production issues. nih.gov The study of such related compounds provides a framework for understanding how the accumulation or depletion of specific metabolites can be indicative of, and contribute to, metabolic dysregulation.

Mechanistic Exploration in In Vitro and In Vivo Disease Models

To further elucidate the precise role of this compound in pathophysiology, detailed mechanistic studies in both in vitro and in vivo disease models are essential. Such studies would allow for the controlled manipulation of this compound levels and the observation of subsequent effects on cellular processes like proliferation, apoptosis, and invasion in cancer cell lines. In vivo models, such as genetically engineered mice, could provide a more comprehensive understanding of how altered this compound metabolism impacts tumor development and progression within a whole organism. These experimental validations are crucial to confirm the causal relationships suggested by Mendelian randomization studies and to unravel the molecular pathways involved. nih.govarchivesofmedicalscience.com

Genetic Variants Associated with this compound Levels and Pathological States

The levels of metabolites in the body are influenced by genetic factors. Genome-wide association studies (GWAS) are a powerful tool for identifying genetic variants, such as single nucleotide polymorphisms (SNPs), that are associated with variations in metabolite levels. archivesofmedicalscience.com By using these genetic variants as instrumental variables in Mendelian randomization analyses, researchers can infer causal relationships between metabolites and diseases, overcoming some of the limitations of observational studies. nih.govarchivesofmedicalscience.com

Recent studies have utilized this approach to investigate the link between genetic variants influencing this compound levels and the risk of UCEC. nih.govarchivesofmedicalscience.com This methodology provides stronger evidence for a causal role of this compound in the disease. Identifying the specific genes and pathways affected by these genetic variants can provide valuable insights into the mechanisms underlying the observed associations and may reveal novel therapeutic targets. nih.gov Further research is needed to comprehensively map the genetic architecture of this compound metabolism and its connection to various pathological states.

Advanced Analytical and Omics Methodologies for 3 Hydroxyhexanoate Research

Chromatographic Techniques for Quantitative Analysis

Chromatography, coupled with mass spectrometry, stands as a cornerstone for the qualitative and quantitative analysis of 3-hydroxyalkanoates (PHAs), including 3-hydroxyhexanoate. These methods offer high sensitivity and specificity, crucial for complex biological samples. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely adopted method for the quantitative analysis of the monomeric composition of PHAs. researchgate.netnih.gov Since the constituent monomers like this compound are not sufficiently volatile for direct GC analysis, a derivatization step is required. The most common procedure is an acid-catalyzed transesterification, typically methanolysis, which cleaves the polymer into its monomeric 3-hydroxyacyl methyl esters. nih.govtandfonline.commdpi.com

The process involves dissolving the sample (e.g., dried microbial cells containing the polymer) in a reagent mixture, such as chloroform (B151607) and methanol (B129727) containing sulfuric acid or boron trifluoride (BF₃), and heating the mixture. researchgate.netmdpi.com This reaction converts this compound monomers into methyl this compound. tandfonline.com The resulting volatile methyl esters are then separated by the gas chromatograph based on their boiling points and retention times on the analytical column and subsequently identified and quantified by the mass spectrometer, which detects characteristic fragment ions. tandfonline.comtandfonline.com Quantitative analysis is performed by comparing the peak intensities of the monomer derivatives to those of known standards. tandfonline.com This GC-MS based approach has been successfully used to determine the monomer fractions of medium-chain-length PHAs (mcl-PHAs) produced by various bacteria, such as Pseudomonas species, grown on different carbon sources. tandfonline.com

Table 1. Example of this compound (3HHx) Quantification in Pseudomonas spp. using GC-MS

Monomer composition of polyhydroxyalkanoates (PHAs) synthesized by P. putida and P. citronellolis from different carbon sources, as determined by GC-MS analysis of methanolysis derivatives. tandfonline.com Data represents the mole percentage (mol%) of the 3HHx monomer relative to other monomers. tandfonline.com

Bacterial StrainCarbon Source3HHx (mol%)Other Major Monomers Detected
P. putida KT2440Oleic Acid14.43-hydroxyoctanoate (3HO), 3-hydroxydecanoate (B1257068) (3HD), 3-hydroxy-5-dodecenoate (3H5DD)
P. citronellolisOleic Acid10.33HO, 3HD, 3-hydroxy-5-tetradecenoate (3H5TD)
P. putida KT2440Gluconate2.13HO, 3HD
P. citronellolisGluconate + Oleic Acid8.63HO, 3HD, 3H5TD

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative and complementary technique for the analysis of 3-hydroxy fatty acids. nih.govnih.gov A key advantage of LC-MS is its ability to analyze a wider range of compounds, including those that are non-volatile or thermally unstable, often with minimal or no derivatization. nih.gov This simplifies sample preparation and avoids potential side reactions associated with derivatization.

In a typical LC-MS method, the analytes are first separated by high-performance liquid chromatography (HPLC), often using a reversed-phase column like a C18. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized (e.g., by electrospray ionization, ESI) and detected. LC-MS/MS, which involves tandem mass spectrometry, provides enhanced specificity and sensitivity by monitoring specific fragmentation transitions for each target analyte. jrespharm.com While specific, validated methods for this compound are less commonly published than for its shorter-chain cousin, 3-hydroxybutyrate (B1226725), the principles are directly transferable. nih.govjrespharm.com Methodologies developed for profiling a range of 3-hydroxy fatty acids in biological and environmental samples have demonstrated the technique's utility for medium-chain species, which include this compound. nih.gov

Table 2. General Parameters for LC-MS/MS Analysis of 3-Hydroxy Acids

This table outlines typical parameters used in LC-MS/MS methods for the quantification of short- and medium-chain 3-hydroxy fatty acids, which are applicable to this compound analysis. nih.govnih.govjrespharm.comresearchgate.net

ParameterDescriptionCommon Implementation
Sample Preparation Extraction of analytes from the biological matrix.Protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.gov
Chromatography Separation of analytes.Reversed-Phase HPLC (e.g., C18 column) or Hydrophilic Interaction Liquid Chromatography (HILIC). nih.gov
Ionization Creation of charged ions for MS detection.Negative or Positive Electrospray Ionization (ESI). researchgate.net
Detection Mode Mass spectrometric analysis technique.Multiple Reaction Monitoring (MRM) for high specificity and sensitivity in MS/MS systems. jrespharm.com
Quantification Calculation of analyte concentration.Use of stable isotope-labeled internal standards to correct for matrix effects and recovery. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Esterified Derivatives

Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing is a powerful technique that provides unparalleled insights into the metabolic wiring of cells. nih.govmdpi.com By supplying a substrate labeled with a stable isotope, such as carbon-13 (¹³C), researchers can track the path of the labeled atoms through a series of biochemical reactions into downstream products like this compound. nih.govnih.gov

The core of this methodology is the introduction of a ¹³C-labeled precursor into the biological system. nih.gov Common precursors include uniformly labeled glucose ([U-¹³C]-glucose), specifically labeled glucose (e.g., [1-¹³C]-glucose), or labeled fatty acids. mdpi.combiorxiv.org Cells take up and metabolize these labeled substrates, incorporating the ¹³C atoms into various intracellular metabolites. biorxiv.org The extent and pattern of ¹³C incorporation into this compound and its metabolic intermediates are then precisely measured using mass spectrometry (either GC-MS or LC-MS). nih.gov This labeling information reveals the precursor-product relationships and the relative activity of different pathways contributing to this compound synthesis. For example, feeding [U-¹³C]-glucose can help determine if the carbon backbone of this compound is derived from glycolysis and subsequent fatty acid synthesis pathways. ambic.org

Beyond identifying pathways, stable isotope tracing allows for the quantitative analysis of carbon flow through the entire metabolic network, a practice known as ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govd-nb.info This technique measures the rates (fluxes) of intracellular reactions. nih.gov After introducing a ¹³C-labeled substrate, the distribution of mass isotopomers (e.g., M+1, M+2, M+3, representing molecules with one, two, or three ¹³C atoms) is measured for key intermediates in central carbon metabolism, such as those in glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. biorxiv.orgd-nb.info By fitting this detailed labeling data to a computational model of cellular metabolism, the flux of carbon through each reaction can be calculated. nih.gov This provides a quantitative map showing how carbon from a source like glucose is partitioned between different cellular functions, such as biomass production, energy generation, and the synthesis of specific products like this compound. nih.gov

Table 3. Key Concepts in Tracing Carbon Flow with ¹³C-MFA

This table summarizes the fundamental principles and outcomes of using stable isotope tracing to map carbon flow in intermediary metabolism. nih.govd-nb.infonih.gov

ConceptDescriptionApplication to this compound Research
Isotopic Steady State A state where the isotopic labeling of intracellular metabolites becomes constant over time. d-nb.infoEnsures that the measured labeling patterns reflect the steady-state operation of metabolic pathways.
Mass Isotopomer Distribution (MID) The fractional abundance of all isotopomers of a given metabolite (e.g., M+0, M+1, M+2, etc.). nih.govProvides detailed information on how many labeled carbons from a precursor are incorporated into intermediates and the final product.
Metabolic Model A network map of all relevant biochemical reactions occurring in the cell. d-nb.infoProvides the framework for computational flux calculations.
Flux Quantification The calculation of the rate of conversion of substrates to products for each reaction in the model. nih.govQuantifies how much carbon is being directed towards the this compound synthesis pathway versus competing pathways.

Elucidation of Novel Metabolic Pathways

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the detailed structural characterization and metabolic investigation of this compound (3HHx), particularly when it is incorporated into copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)). researchgate.netmdpi.com Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to elucidate the molecular structure, determine monomer composition, and analyze the sequence distribution within these biopolymers. researchgate.netnii.ac.jp

¹H NMR spectroscopy provides quantitative information about the monomeric composition of P(3HB-co-3HHx). By integrating the signals corresponding to the protons of the 3-hydroxybutyrate (3HB) and 3HHx units, researchers can accurately calculate their relative mole fractions. mdpi.comnih.gov Key resonance signals in the ¹H NMR spectrum (typically recorded in deuterated chloroform, CDCl₃) are used for this purpose. For instance, the methyl protons of the 3HB unit appear at a distinct chemical shift from the protons of the 3HHx unit, allowing for clear differentiation and quantification. mdpi.comresearchgate.net

¹³C NMR spectroscopy offers deeper insights into the microstructure of the copolymer, including the distribution of monomer sequences (diad sequences). nii.ac.jpoup.com The chemical shifts of the carbonyl carbons in the polymer backbone are particularly sensitive to the nature of the adjacent monomer units. This allows for the identification and quantification of the four possible diad sequences: HBHB, HBHHx, HHxHB, and HHxHHx. nii.ac.jp This level of detail is crucial for understanding the physical and mechanical properties of the copolymer, as the sequence distribution can significantly influence its crystallinity and flexibility. nii.ac.jp Advanced NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT), can further aid in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, confirming the structural assignments. libretexts.org

Beyond structural analysis, NMR spectroscopy, especially using ¹³C-labeled substrates, is a powerful tool for metabolic studies. oup.comasm.org By feeding microorganisms with substrates like [1-¹³C]acetate or [1-¹³C]octanoate and analyzing the resulting PHA with ¹³C NMR, researchers can trace the metabolic pathways leading to the synthesis of 3HHx units. oup.comasm.org This approach has been used to determine whether the monomer units are derived from fatty acid β-oxidation or de novo fatty acid biosynthesis. oup.com For example, studies in Pseudomonas putida have utilized ¹³C NMR to analyze PHAs synthesized from labeled substrates, revealing the specific metabolic routes involved in their formation. asm.org

Interactive Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound (3HHx) Units in P(3HB-co-3HHx) in CDCl₃

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C1 (Carbonyl)-~169-170
C2 (CH₂)~2.4-2.6 (m)~41
C3 (CH)~5.1-5.2 (m)~68-74
C4 (CH₂)~1.6 (m)~34
C5 (CH₂)~1.3 (m)~22
C6 (CH₃)~0.9 (t)~14
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference. Values can vary slightly based on solvent, polymer composition, and sequence distribution. (m) denotes multiplet, (t) denotes triplet. mdpi.comnii.ac.jpcarlroth.com

Integration with Metabolomics and Lipidomics Platforms

This compound and its derivatives are increasingly being identified and quantified within large-scale metabolomics and lipidomics studies, driven by advancements in high-throughput analytical platforms, primarily mass spectrometry (MS) coupled with liquid chromatography (LC). nih.govmetabolomexchange.org These "omics" approaches provide a global snapshot of the small molecules in a biological system, enabling researchers to identify potential biomarkers and understand metabolic perturbations associated with various physiological or pathological states.

In metabolomics, this compound (or its esterified form, ethyl (R)-3-hydroxyhexanoate) has emerged as a metabolite of interest in several studies. nih.govmdpi.com Untargeted metabolomics workflows, often utilizing high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) instruments, allow for the detection of thousands of features in biological samples such as plasma. nih.govmetabolomexchange.org In the context of cancer research, ethyl (R)-3-hydroxyhexanoate was identified as part of a panel of six metabolites that could distinguish early-stage breast cancer patients from healthy controls with high accuracy. nih.govmdpi.com The integration of untargeted (discovery) and targeted (quantitative) metabolomics provides a powerful strategy, combining broad coverage with precise validation of potential biomarkers. nih.gov Data from these platforms are processed using bioinformatics tools and analyzed against public databases like the Human Metabolome Database (HMDB) and KEGG for metabolite identification and pathway analysis. mdpi.com

Lipidomics, a sub-field of metabolomics, focuses specifically on the comprehensive analysis of lipids. aocs.org While this compound is a short-chain hydroxy fatty acid, its metabolism is linked to fatty acid biosynthesis and β-oxidation, core pathways in lipid metabolism. asm.org Lipidomics platforms, which employ techniques like shotgun lipidomics and LC-MS, are designed to analyze a wide array of lipid classes, including fatty acids. aocs.orgthermofisher.com The inclusion of 3-hydroxyalkanoates in lipidomics analyses can provide valuable information on fatty acid metabolism dysregulation. The analytical workflows involve sophisticated methods for lipid extraction, chromatographic separation, mass spectrometric detection, and data analysis using specialized software for lipid identification and quantification. thermofisher.comdakini-pco.com The identification of this compound in these studies contributes to a more complete picture of the lipidome and its role in health and disease. researchgate.net

The integration of data from these omics platforms is crucial. Combining metabolomics and lipidomics datasets can reveal how changes in fatty acid metabolism, indicated by altered levels of molecules like this compound, correlate with broader shifts in the metabolic network, such as in amino acid or energy metabolism. nih.gov This systems-level view is essential for elucidating the complex biochemical mechanisms underlying disease pathogenesis.

Interactive Table 2: Research Findings on this compound in Omics Studies

Study AreaKey FindingAnalytical PlatformReference
Early Breast Cancer Diagnosis Ethyl (R)-3-hydroxyhexanoate was part of a metabolite panel with high diagnostic accuracy (AUROC = 0.938).Untargeted LC-QTOF-MS and Targeted LC-QQQ-MS nih.govmdpi.com
Metabolic Pathway Analysis Altered levels of this compound were linked to significant changes in fatty acid and aminoacyl-tRNA biosynthesis pathways in breast cancer.Combined Untargeted and Targeted Metabolomics nih.gov
General Metabolite Profiling This compound is routinely detected and cataloged in human blood and urine samples in large-scale metabolomic surveys.LC-MS/MS with HILIC and C18 columns metabolomexchange.org
Metabolite Databases (R)-3-Hydroxyhexanoate and its ethyl ester are listed in reference metabolite databases with associated chemical and analytical data.RefMet, Metabolomics Workbench metabolomicsworkbench.org

Synthetic Biology and Metabolic Engineering Approaches in 3 Hydroxyhexanoate Research

Engineering Microbial Systems for Controlled Biosynthesis of 3-Hydroxyhexanoate Precursors

The controlled biosynthesis of 3HHx precursors is fundamental to producing P(3HB-co-3HHx) with desired material properties. This is achieved by engineering microbial hosts to efficiently channel carbon from various feedstocks into the specific metabolic intermediates required for 3HHx synthesis.

Heterologous Gene Expression for Pathway Construction (e.g., in E. coli, R. eutropha, C. necator)

A primary strategy for producing 3HHx precursors in industrial microorganisms like Escherichia coli, Ralstonia eutropha (also known as Cupriavidus necator), and Cupriavidus necator is the introduction of genes from other organisms. frontiersin.orgnih.govcdnsciencepub.com This involves constructing artificial pathways that convert central metabolites into the target precursor, (R)-3-hydroxyhexanoyl-CoA.

In E. coli, which does not naturally produce PHAs, entire pathways must be introduced. bohrium.comnih.gov One successful approach involved expressing 11 heterologous genes to establish a P(3HB-co-3HHx) biosynthesis pathway from glucose. frontiersin.orgnih.gov This complex pathway included genes for a β-ketothiolase (PhaA) and an acetoacetyl-CoA reductase (PhaB) from R. eutropha to produce the 3HB precursor, and a reverse β-oxidation pathway combined with a crotonyl-CoA carboxylase/reductase (Ccr) and ethylmalonyl-CoA decarboxylase (Emd) to generate the butyryl-CoA needed for the 3HHx precursor. frontiersin.orgfrontiersin.org The final polymerization step is often catalyzed by an engineered PHA synthase (PhaC) from Aeromonas caviae, which has a broad substrate specificity and can incorporate both 3HB and 3HHx monomers. frontiersin.orgfrontiersin.org

Cupriavidus necator, an efficient producer of the homopolymer poly(3-hydroxybutyrate) (P(3HB)), has been extensively engineered to produce copolymers containing 3HHx. cdnsciencepub.comnii.ac.jp A key modification is the replacement or supplementation of its native PHA synthase with one that has a higher affinity for medium-chain-length monomers like 3HHx-CoA, such as the synthase from A. caviae. nii.ac.jpresearchgate.netnih.gov To supply the 3HHx-CoA precursor, genes like (R)-specific enoyl-CoA hydratase (phaJ) are introduced, which can channel intermediates from the fatty acid β-oxidation pathway directly into PHA synthesis. nih.govresearchgate.net

Host OrganismExpressed Genes (Examples)Gene OriginPurpose
E. coli phaA, phaB1, bktBRalstonia eutrophaSynthesis of (R)-3-hydroxybutyryl-CoA and 3-oxohexanoyl-CoA. frontiersin.orgnih.gov
ccr, emd, phaJ4aMethylorubrum extorquens, Mus musculus, R. eutrophaFormation of butyryl-CoA, a key intermediate for the C6 monomer. frontiersin.org
phaC (mutant), phaJAeromonas caviaePolymerization of 3HB and 3HHx monomers; precursor supply. frontiersin.orgtandfonline.com
C. necator phaC (mutant)Aeromonas caviaeReplaces native synthase to increase 3HHx incorporation. nii.ac.jpnih.gov
phaJAeromonas caviaeChannels β-oxidation intermediates to (R)-3-hydroxyhexanoyl-CoA. researchgate.net
ccrStreptomyces cinnamonensisSynthesizes butyryl-CoA from crotonyl-CoA for the 3HHx pathway. nii.ac.jp
bktBCupriavidus necatorEnhances condensation of acetyl-CoA and butyryl-CoA. nii.ac.jpnih.gov

Manipulation of Endogenous Metabolic Fluxes

Beyond introducing new genes, redirecting the host's native metabolic traffic is crucial for maximizing precursor availability. This involves targeted gene deletions or modifications to block competing pathways and enhance flux towards 3HHx synthesis.

In C. necator, a common strategy is to deactivate the native β-ketothiolase gene (phaA). nii.ac.jpnih.gov This reduces the cell's ability to produce the 3HB precursor from two acetyl-CoA molecules, thereby increasing the relative availability of intermediates for the 3HHx pathway, especially when fatty acids or butyrate (B1204436) are used as feedstocks. nii.ac.jpnih.gov Similarly, deleting the native acetoacetyl-CoA reductase genes (phaB) in R. eutropha has been shown to increase the 3HHx fraction in the resulting polymer when grown on butyrate. mit.edu

In E. coli, research has explored the deletion of global regulators like cra and pdhR and blocking acetate (B1210297) formation to improve PHA production, though these modifications sometimes led to poor synthesis, indicating the complexity of metabolic regulation. frontiersin.orgnih.gov The connection between PHA synthesis and central metabolism is tightly regulated, involving the cell's redox state (NADH/NADPH levels) and the availability of acetyl-CoA. csic.es Therefore, successful flux manipulation requires a systems-level understanding of the host's metabolic network.

Utilization of Diverse Carbon Sources (e.g., glucose, fructose, CO2, butyrate)

A key goal of metabolic engineering is to expand the range of viable feedstocks for 3HHx production, moving from expensive specialty chemicals to low-cost, renewable resources.

Sugars: Significant effort has gone into engineering microbes to produce P(3HB-co-3HHx) from simple sugars like glucose and fructose, which are not natural precursors. frontiersin.orgfrontiersin.orgresearchgate.net This requires the construction of complex artificial pathways that build the C6 monomer from the C2 unit, acetyl-CoA. frontiersin.orgfrontiersin.org Recombinant E. coli and C. necator have both been successfully engineered to produce the copolymer from glucose or fructose. frontiersin.orgfrontiersin.orgmdpi.com

Fatty Acids and Oils: Vegetable oils and fatty acids are natural feedstocks for many wild-type bacteria that produce 3HHx-containing PHAs. frontiersin.org In engineered C. necator, these substrates are efficiently converted via the β-oxidation pathway. cdnsciencepub.comresearchgate.net The use of butyrate as a co-substrate with palm kernel oil has been shown to effectively increase the 3HHx fraction in the polymer by providing butyryl-CoA, a direct precursor for the condensation step that forms 3-ketohexanoyl-CoA. nii.ac.jpnih.govresearchgate.net

CO2: In a notable advancement, engineered strains of the hydrogen-oxidizing bacterium C. necator have been shown to synthesize P(3HB-co-3HHx) directly from CO₂ as the sole carbon source. mdpi.com Using a gas mixture of H₂, O₂, and CO₂, these recombinant strains, equipped with pathways for butyryl-CoA generation, produced a copolymer with a high 3HHx content, demonstrating the potential for producing bioplastics from greenhouse gases. mdpi.com

Carbon SourceHost Organism (Engineered)Key Pathway/Strategy3HHx Content (mol%)
Glucose Escherichia coliMulti-gene heterologous pathway (Ccr-Emd, reverse β-oxidation). frontiersin.orgnih.gov10 - 14% frontiersin.orgnih.gov
Fructose Cupriavidus necatorArtificial pathway for (R)-3HHx-CoA synthesis from acetyl-CoA. frontiersin.orgmdpi.comVaries
Butyrate Cupriavidus necatorDeletion of phaA, overexpression of bktB and a specific phaC. nii.ac.jpnih.gov4.2 - 13.0% nih.gov
Vegetable Oil Cupriavidus necatorChromosomal integration of phaC from A. caviae. cdnsciencepub.com~5% researchgate.net
CO₂ Cupriavidus necatorHeterologous expression of ccr, emd, and phaJ. mdpi.comUp to 47.7% mdpi.com

Rational Pathway Design for Enhanced this compound Production in Research Models

Rational design involves a deliberate, knowledge-based approach to constructing and optimizing metabolic pathways. This contrasts with earlier methods that relied more on random screening. For 3HHx production, this entails selecting optimal enzymes, balancing pathway module expression, and fine-tuning regulatory controls to maximize product yield and control polymer composition.

An example of rational design is the engineering of E. coli to produce P(3HB-co-3HHx) from glucose. nih.govresearchgate.net Researchers combined two distinct pathways for forming the 3HHx precursor: a BktB-dependent condensation pathway and an inverted β-oxidation cycle pathway. nih.gov This dual-pathway approach successfully yielded a copolymer with a significant 3HHx fraction. Further optimization of the host strain and the use of thioesterase mutants led to improved production. nih.govresearchgate.net

In C. necator, rational design has been used to precisely control the 3HHx monomer ratio. nih.gov By creating a series of gene expression cassettes with different promoter strengths and ribosome binding sites, researchers could finely regulate the expression level of the (R)-specific enoyl-CoA hydratase (phaJ). This allowed them to produce P(3HB-co-3HHx) with a range of 3HHx compositions under the same culture conditions, demonstrating a high degree of metabolic control. nih.gov

Characterization of Novel Enzymes and Regulatory Elements Involved in this compound Metabolism

The discovery and characterization of new enzymes and regulatory proteins are critical for advancing metabolic engineering efforts. Key enzymes in 3HHx metabolism include PHA synthases (PhaC) and (R)-specific enoyl-CoA hydratases (PhaJ).

PHA Synthases: The substrate specificity of PHA synthase is a primary determinant of the final polymer composition. While the native synthase in C. necator is highly specific for short-chain-length monomers, synthases from other bacteria, like Aeromonas caviae (PhaCAc), exhibit broader specificity and can incorporate 3HHx. frontiersin.orgnih.gov Extensive research has focused on mutating these synthases to further enhance their affinity for 3HHx-CoA. Site-directed mutagenesis of the A. caviae synthase (e.g., the N149S/D171G double mutant) has created enzymes that produce copolymers with a higher 3HHx fraction. frontiersin.orgfrontiersin.org Similarly, mutagenesis of the synthase from Chromobacterium sp. USM2 resulted in a 4-fold increase in 3HHx incorporation. asm.org

Enoyl-CoA Hydratases: The (R)-specific enoyl-CoA hydratase (PhaJ) is a crucial link between the fatty acid β-oxidation cycle and PHA biosynthesis. It catalyzes the hydration of trans-2-enoyl-CoA intermediates to (R)-3-hydroxyacyl-CoA precursors. Different PhaJ enzymes have varying substrate specificities. For instance, PhaJ from A. caviae (PhaJAc) is more specific for short-chain-length substrates, while PhaJ4a from R. eutropha (PhaJ4aRe) has higher activity on medium-chain-length substrates. frontiersin.orgmdpi.com By selecting a specific phaJ gene, engineers can regulate the composition of the resulting copolymer when the microbe is grown on CO₂ or fatty acids. mdpi.com

Regulatory Elements: PHA synthesis is controlled by a complex network of regulatory proteins. nih.govresearchgate.net In Cupriavidus necator, proteins like PhaR and PhaM are involved in controlling PHA metabolism. nih.gov In pseudomonads, the global regulator Crc and the specific transcriptional activator PhaD modulate the expression of PHA synthesis genes in response to the metabolic state of the cell. csic.es Understanding these regulatory circuits is essential, as modifying them can alter PHA production levels and granule formation. nih.gov Research has identified transcriptional regulators associated with phasin (B1169946) and depolymerase genes in R. eutropha, providing new targets for engineering. nih.gov

Development of Biosensors for Intracellular this compound Levels in Research Applications

While specific biosensors for this compound are still an emerging area of research, the development of biosensors for related molecules demonstrates a powerful tool for high-throughput screening and dynamic pathway regulation. These sensors are typically based on transcription factors that respond to a specific metabolite by controlling the expression of a reporter gene, such as Green Fluorescent Protein (GFP).

For example, a whole-cell biosensor for 3-hydroxypropionic acid (3-HP) was developed using a LysR-type transcriptional regulator (MmsR) from Pseudomonas denitrificans. researchgate.net This system could detect 3-HP concentrations across a wide dynamic range and was functional in hosts like E. coli. researchgate.net Similarly, electrochemical biosensors have been created for 3-hydroxybutyrate (B1226725) (3-HB), a related short-chain-length hydroxy acid, often using the enzyme 3-hydroxybutyrate dehydrogenase. nih.govmdpi.comnih.gov

The principles from these designs could be adapted to create a biosensor for this compound. Such a tool would be invaluable for research, enabling the rapid screening of mutant libraries of enzymes (like PHA synthases) or metabolic pathways to identify strains with improved 3HHx production, without relying solely on slow and labor-intensive chromatography methods.

Future Research Directions and Unresolved Questions

Elucidating the Full Spectrum of Biological Roles of 3-Hydroxyhexanoate

While the primary focus of this compound research has been on its incorporation into PHAs like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)), its independent biological activities remain largely unexplored. frontiersin.orgfrontiersin.orgijbiotech.com Future research should aim to determine if free this compound or its derivatives play roles in other cellular processes beyond being a building block for biopolymers. For instance, studies have hinted at potential antimicrobial and antioxidant effects of related hydroxy fatty acid methyl esters, suggesting that this compound itself might possess similar properties. ontosight.ai Investigating its impact on cell signaling, gene expression, and metabolic regulation in various organisms could reveal novel biological functions.

Deeper Mechanistic Understanding of this compound in Cell-Cell Communication and Signaling

The role of small molecules in intercellular communication is a well-established field, yet the specific involvement of this compound in these processes is not well understood. While the broader family of polyhydroxyalkanoates has been implicated in cell-to-cell signaling, the direct contribution of this compound is an area ripe for exploration. savemyexams.comresearchgate.net Future studies could investigate whether this compound or its metabolites act as quorum-sensing molecules, influencing bacterial community behavior, or as signaling molecules in higher organisms. Research in this area would involve identifying specific receptors or binding partners for this compound and elucidating the downstream signaling cascades it may trigger.

Advanced Metabolic Profiling and Flux Analysis in Complex Biological Systems

Metabolomic studies have identified this compound in various biological samples, including human serum and feces, indicating its presence in complex biological systems. metabolomicsworkbench.orgnottingham.ac.uk However, a comprehensive understanding of its metabolic flux—the rate of its synthesis and degradation—is lacking. Advanced analytical techniques such as isotope dilution mass spectrometry and chromatography-based methods (GC-MS and LC-MS) are crucial for quantifying the turnover of this compound in different metabolic states. researchgate.netresearchgate.netnih.gov Such analyses could provide insights into how its metabolism is altered in disease states or in response to environmental stimuli.

Table 1: Analytical Methods for this compound and Related Compounds

Analytical TechniqueApplicationKey Features
Gas Chromatography-Mass Spectrometry (GC-MS)Quantification and identification of PHA monomers after derivatization. researchgate.netnih.govHigh sensitivity and specificity; requires sample derivatization. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)Detection of PHAs in cell-free systems. researchgate.netSuitable for non-volatile compounds; can be less reliable for certain PHA detection. researchgate.net
Pyrolysis-Gas Chromatography (Py-GC)Rapid determination of PHA composition in bacterial cells. researchgate.netnih.govMinimal sample pretreatment; provides results comparable to methanolysis. nih.gov
Isotope Dilution Mass Spectrometry (IDMS)Quantification of low concentrations of PHB. researchgate.netHigh accuracy and reproducibility for low abundance analytes. researchgate.net

Exploration of Stereoisomeric Specificity and Its Biological Implications

This compound exists as two stereoisomers, (R)-3-hydroxyhexanoate and (S)-3-hydroxyhexanoate. The stereochemistry of the monomer is critical in PHA biosynthesis, with PHA synthases typically polymerizing the (R)-isomer. frontiersin.orgfrontiersin.orgnih.gov The metabolic pathways often involve enzymes with strict stereospecificity, such as (R)-specific enoyl-CoA hydratases (PhaJ) and (S)-specific 3-hydroxyacyl-CoA dehydrogenases. frontiersin.orgnih.govnih.gov Further research is needed to understand the biological significance of this stereospecificity beyond polymer synthesis. For example, it is unknown if the (S)-isomer has distinct biological activities or if there are specific enzymes that can interconvert the two forms under different physiological conditions. Studies on the differential effects of each stereoisomer on cellular processes could uncover new regulatory mechanisms. For instance, research on the microbial reduction of β-ketoesters has demonstrated the enantioselective preparation of (R)-ethyl this compound. tandfonline.com

Refined Computational Modeling of this compound Metabolic Networks

Computational modeling has become an indispensable tool for understanding and engineering metabolic networks. ijml.orguniv-lille.frplos.org While models for PHA production exist, more refined and comprehensive models focusing specifically on this compound metabolism are needed. uq.edu.au These models should integrate genomic, transcriptomic, proteomic, and metabolomic data to create a more accurate and predictive representation of the metabolic pathways involved in this compound synthesis and degradation. nih.gov Such models could be used to simulate the effects of genetic modifications, predict optimal conditions for P(3HB-co-3HHx) production, and identify potential bottlenecks or competing pathways. frontiersin.orgbohrium.com Furthermore, these models can help in understanding the complex interplay between different metabolic modules and how they are regulated to control the flux of metabolites, including this compound.

Q & A

Basic Research Questions

Q. How can 3-hydroxyhexanoate (3-HHx) be accurately quantified in biological samples such as serum or plasma?

  • Methodology : Use stable isotope dilution-gas chromatography-mass spectrometry (GC-MS) to measure free 3-HHx levels. This method minimizes matrix interference and enhances specificity by employing deuterated internal standards (e.g., d₃-3-hydroxyhexanoate). Calibration curves should be validated against certified reference materials to ensure precision (<5% RSD) .
  • Application : This approach is critical for studying metabolic disorders like mitochondrial fatty acid β-oxidation defects, where 3-HHx accumulates as a diagnostic biomarker .

Q. What experimental designs are suitable for investigating 3-HHx as a biomarker in diabetic ketoacidosis?

  • Methodology : Conduct longitudinal cohort studies comparing 3-HHx levels in serum/urine of diabetic ketoacidosis (DKA) patients versus healthy controls. Pair GC-MS analysis with clinical parameters (e.g., blood glucose, pH) to establish correlations. Statistical models (e.g., ROC curves) can determine diagnostic sensitivity/specificity .
  • Data Interpretation : Note that elevated 3-HHx may also occur in other β-oxidation disorders, necessitating differential diagnosis via panel testing of hydroxy fatty acids .

Q. How is 3-HHx synthesized and incorporated into bacterial polyhydroxyalkanoates (PHAs)?

  • Methodology : Use wild-type or engineered bacterial strains (e.g., Aeromonas hydrophila or Pseudomonas spp.) fed with carbon sources like vegetable oils or free fatty acids. Monitor PHA production via NMR or GC to confirm 3-HHx incorporation. Optimize fermentation conditions (C/N ratio, pH) to enhance yield .
  • Key Parameters : The 3-HHx molar fraction in copolymers (e.g., PHB-co-HHx) influences material properties; adjust substrate composition (e.g., lauric acid) to modulate HHx content .

Advanced Research Questions

Q. How do contradictions in 3-HHx accumulation data arise across different β-oxidation disorder studies, and how can they be resolved?

  • Analysis : Discrepancies may stem from variability in sample preparation (e.g., hydrolysis of esterified 3-HHx), analytical sensitivity, or patient heterogeneity. Standardize protocols using validated GC-MS methods with isotopically labeled standards and include age-matched controls .
  • Case Study : In long-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency, fibroblast culture media show inconsistent 3-HHx levels due to differences in substrate availability; use controlled in vitro assays to isolate enzyme activity .

Q. What strategies improve the thermal stability and mechanical properties of PHB-co-HHx copolymers for biomedical applications?

  • Methodology :

Copolymer Design : Increase 3-HHx content (5–20 mol%) to reduce crystallinity and enhance flexibility .

Additives : Incorporate nucleating agents (e.g., cyclodextrin complexes) to accelerate crystallization and improve thermal resistance .

Blending : Create binary blends with other PHAs (e.g., PHB-co-HV) to balance degradation rates and mechanical strength .

  • Validation : Perform differential scanning calorimetry (DSC) and tensile testing to quantify thermal transitions (Tg, Tm) and Young’s modulus .

Q. How does 3-HHx content influence the pyrolysis kinetics of PHB-co-HHx copolymers?

  • Experimental Approach : Use Pyrolysis-GC/MS under controlled heating rates (5–20°C/min) to analyze decomposition products. Apply isoconversional methods (e.g., Friedman) to calculate activation energy (Ea).
  • Findings : Higher 3-HHx content lowers Ea (100–120 kJ/mol vs. 140–180 kJ/mol for PLA), indicating faster degradation. This correlates with reduced thermal stability due to weaker ester bonds in HHx units .

Methodological Guidance

Q. What are the best practices for detecting 3-HHx in complex biological matrices?

  • Sample Preparation :

  • Extraction : Use solid-phase extraction (SPE) with C18 cartridges to isolate 3-HHx from lipids/proteins.
  • Derivatization : Convert 3-HHx to methyl or ethyl esters via BF₃-methanol to enhance GC-MS volatility .
    • Quality Control : Include blank spikes and recovery tests (85–115%) to validate accuracy .

Q. How can researchers address challenges in scaling up 3-HHx-containing PHA production?

  • Process Optimization :

  • Fed-Batch Fermentation : Maintain carbon/nitrogen ratios dynamically to maximize HHx incorporation without inhibiting growth .
  • Downstream Processing : Use solvent extraction (chloroform/methanol) followed by precipitation in cold ethanol to purify PHB-co-HHx .
    • Analytical Tools : Employ FTIR and ¹H-NMR to confirm copolymer composition and monitor batch consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.